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Introduction
In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino

acids represent a critical frontier. Among these, β-amino acids have garnered substantial

interest for their ability to impart unique structural and functional properties to peptides and

other small molecules.[1] This guide focuses on a specific and valuable building block: (R)-β²-

homovaline hydrochloride, also known as (R)-3-amino-4-methylpentanoic acid HCl.

Unlike its α-amino acid counterpart, L-valine, (R)-β²-homovaline possesses an additional

carbon atom in its backbone, shifting the amino group to the β-position. This seemingly minor

alteration has profound implications. The incorporation of β-amino acids into peptide

sequences can induce stable secondary structures (e.g., helices and sheets), significantly

enhance resistance to proteolytic degradation, and modulate biological activity.[2][3][4] (R)-β²-

homovaline, with its chiral center at the β-carbon (C3) and a bulky isopropyl side chain, offers a

conformationally constrained scaffold that is invaluable for designing peptidomimetics aimed at

challenging drug targets like G-protein-coupled receptors (GPCRs) and protein-protein

interfaces.[3]
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This document serves as a technical resource for researchers, medicinal chemists, and

process development scientists. It provides a comprehensive overview of the chemical

structure, stereoselective synthesis, analytical characterization, and strategic applications of

(R)-β²-homovaline HCl salt, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties
(R)-β²-homovaline HCl salt is a chiral amino acid derivative supplied as a stable, crystalline

solid. The hydrochloride form enhances its stability and solubility in aqueous media, simplifying

its handling and application in various synthetic and biological protocols.[5]

Structure:

 (Note: An illustrative image of the chemical structure
would be placed here. For this text-based format, the IUPAC name and SMILES string define
the structure.)

IUPAC Name: (3R)-3-amino-4-methylpentanoic acid hydrochloride[6]

Key Identifiers and Properties:
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Property Value Source(s)

CAS Number 219310-09-5 N/A

Molecular Formula C₆H₁₄ClNO₂ [6]

Molecular Weight 167.63 g/mol [6]

Canonical SMILES CC(C)N.Cl N/A

InChIKey
SLNFFBWDHRKWCB-

JEDNCBNOSA-N
N/A

Appearance White to off-white solid N/A

Solubility Soluble in water [5]

Stereoselective Synthesis: A Strategic Approach
The primary challenge in synthesizing (R)-β²-homovaline is the precise control of the

stereocenter at the C3 position. The choice of synthetic route is dictated by factors such as

scale, required enantiomeric purity, and available starting materials. Here, we detail a robust

and widely applicable method based on diastereoselective Michael addition.

Synthesis via Asymmetric Michael Addition
This strategy hinges on the 1,4-conjugate addition of a chiral amine to an α,β-unsaturated

ester. The causality of stereocontrol is derived from a chiral auxiliary, which directs the addition

to one face of the molecule, establishing the desired (R) configuration.

Workflow Overview:
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Start: Isovaleraldehyde
& Methyl Acrylate

α,β-Unsaturated Ester
(Methyl 4-methyl-2-pentenoate)

Wittig or HWE Reaction

Chiral Amine Adduct
(Diastereomeric Mixture)

1. Chiral Amine (e.g., (R)-PEA) Michael Addition
2. Establish Stereocenter

Separated Diastereomer
(Desired (R)-configuration)

Diastereomer Separation
(Crystallization or Chromatography)

Final Product:
(R)-β²-homovaline HCl Salt

1. Hydrogenolysis (remove auxiliary)
2. Ester Hydrolysis

3. HCl Salt Formation

Click to download full resolution via product page

Caption: Asymmetric synthesis workflow for (R)-β²-homovaline HCl.
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Detailed Experimental Protocol (Self-Validating System):
Step 1: Synthesis of the α,β-Unsaturated Ester

Rationale: To create the electrophilic Michael acceptor required for the key conjugate

addition step. A Horner-Wadsworth-Emmons (HWE) reaction is chosen for its high E-isomer

selectivity and operational simplicity.

Procedure:

To a cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous THF, add triethyl

phosphonoacetate (1.0 eq) dropwise. Allow to warm to room temperature and stir for 1

hour until gas evolution ceases. This forms the ylide in situ.

Cool the reaction mixture back to 0 °C and add isobutyraldehyde (1.0 eq) dropwise.

Allow the reaction to proceed at room temperature for 12-16 hours.

Validation Checkpoint: Monitor reaction completion by TLC or GC-MS to confirm the

consumption of isobutyraldehyde.

Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product

with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and

concentrate in vacuo. Purify by flash chromatography to yield ethyl (E)-4-methylpent-2-

enoate.

Step 2: Diastereoselective Michael Addition

Rationale: This is the critical stereochemistry-defining step. (R)-α-phenylethylamine is

selected as a cost-effective and efficient chiral auxiliary. Its bulky phenyl group effectively

shields one face of the intermediate, guiding the protonation step to establish the new

stereocenter with high diastereoselectivity.

Procedure:

Dissolve ethyl (E)-4-methylpent-2-enoate (1.0 eq) and (R)-α-phenylethylamine (1.2 eq) in

anhydrous ethanol.
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Heat the mixture at reflux for 24-48 hours. The reaction is driven by the formation of a

thermodynamically stable product.

Validation Checkpoint: Monitor the reaction by ¹H NMR of an aliquot. The disappearance

of vinylic protons (around 5.8-7.0 ppm) and the appearance of new aliphatic signals

confirm the addition. The ratio of diastereomers can also be estimated at this stage.

Cool the reaction and concentrate in vacuo to yield the crude diastereomeric adducts.

Step 3: Separation and Deprotection

Rationale: The diastereomers formed possess different physical properties, allowing for

separation. Hydrogenolysis is a clean and effective method for cleaving the N-benzyl bond of

the auxiliary without affecting the newly formed stereocenter.

Procedure:

Separate the diastereomers via fractional crystallization or preparative flash column

chromatography.

Dissolve the desired diastereomer in methanol and add Palladium on carbon (10 wt. %

Pd, ~5 mol %).

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir

vigorously for 16-24 hours.

Validation Checkpoint: Monitor by TLC, staining with ninhydrin to visualize the newly

formed free amine.

Filter the reaction mixture through Celite to remove the catalyst and concentrate the

filtrate.

Step 4: Hydrolysis and Salt Formation

Rationale: The final steps convert the ester to the carboxylic acid and then form the stable,

easily handleable hydrochloride salt.

Procedure:
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Dissolve the crude amino ester in a mixture of 6M HCl and dioxane (1:1).

Heat at reflux for 8-12 hours until the ester is fully hydrolyzed (monitored by TLC or LC-

MS).

Cool the solution and concentrate under reduced pressure to remove solvents.

Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to afford

(R)-β²-homovaline HCl salt as a white solid.[7]

Analytical Characterization
Rigorous analytical confirmation is essential to validate the identity, purity, and stereochemical

integrity of the final product.
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Analytical Technique Expected Results & Interpretation

¹H NMR (400 MHz, D₂O)

- δ ~3.2-3.4 ppm (m, 1H): Proton at the chiral β-

carbon (C3-H).- δ ~2.4-2.6 ppm (m, 2H):

Methylene protons adjacent to the carbonyl (C2-

H₂).- δ ~1.8-2.0 ppm (m, 1H): Methine proton of

the isopropyl group (C4-H).- δ ~0.9-1.0 ppm (d,

6H): Two diastereotopic methyl groups of the

isopropyl side chain.[8][9][10][11][12]

¹³C NMR (100 MHz, D₂O)

- δ ~175-180 ppm: Carboxylic acid carbon (C1).-

δ ~50-55 ppm: Chiral β-carbon (C3).- δ ~38-42

ppm: Methylene carbon (C2).- δ ~30-35 ppm:

Isopropyl methine carbon (C4).- δ ~18-20 ppm:

Isopropyl methyl carbons.

Mass Spectrometry (ESI+)
Expected m/z for the free amine [M+H]⁺: 132.10

(Calculated for C₆H₁₄NO₂⁺).

Chiral HPLC

Using a chiral stationary phase (e.g., Chiralpak

AD-H), baseline separation of the (R) and (S)

enantiomers should be achieved to determine

enantiomeric excess (ee), which should be

>98%.

FT-IR (KBr Pellet)

- Broad absorption at 2500-3300 cm⁻¹ (O-H and

N-H stretches).- Sharp peak around ~1710 cm⁻¹

(C=O stretch of the carboxylic acid).- Peak

around ~1600 cm⁻¹ (N-H bend).

Applications in Drug Discovery and Development
(R)-β²-homovaline is not merely a synthetic curiosity; it is a strategic tool for addressing

fundamental challenges in drug design, particularly in the realm of peptidomimetics.[13]

Enhancing Proteolytic Stability
One of the primary liabilities of peptide-based therapeutics is their rapid degradation by

proteases in the body. The altered backbone geometry of β-amino acids makes them poor
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substrates for these enzymes.[1][4]

Mechanism of Action: Proteases have highly specific active sites evolved to recognize and

cleave the peptide bonds between L-α-amino acids. The shifted amino group and additional

backbone carbon in a β-amino acid residue disrupt the precise geometry required for

enzyme binding and catalysis.

Strategic Application: Replacing a key L-valine residue in a bioactive peptide with (R)-β²-

homovaline can protect a nearby cleavage site or the entire peptide from degradation,

thereby extending its plasma half-life and improving its therapeutic profile.

Inducing Stable Secondary Structures
While short linear peptides are often conformationally flexible (entropically unfavorable for

binding), peptides containing β-amino acids can adopt stable, predictable secondary structures,

such as helices and turns.[2][14]

Structural Impact: The (R)-β²-homovaline residue, with its substitution at the C3 carbon, can

act as a turn-inducer or participate in the formation of novel helical structures not accessible

to α-peptides. This allows for the precise spatial positioning of side chains.

Application in Target Mimicry: This conformational control is critical for designing molecules

that mimic the bioactive conformation of a protein loop or helix. For example, a β-peptide

containing (R)-β²-homovaline could be designed to mimic an α-helical protein domain to

inhibit a protein-protein interaction (PPI) implicated in disease.

Library Development for Drug Screening
The stereochemical and positional diversity of β-amino acids makes them ideal for building

combinatorial libraries of natural product-like macrocycles and other complex structures.[15]

Workflow: (R)-β²-homovaline, often with Fmoc protection, can be used as a building block in

standard solid-phase peptide synthesis (SPPS). Its incorporation expands the accessible

chemical space far beyond that of the 20 proteinogenic amino acids.

Discovery Potential: Libraries containing this and other β-amino acids can be screened

against "undruggable" targets. The constrained nature of the building blocks increases the
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probability of identifying high-affinity hits with favorable drug-like properties.[15]

(R)-β²-Homovaline HCl

Key Features:
- Chiral β-amino acid

- Constrained Isopropyl Side Chain
- Altered Backbone Geometry

Enhanced Proteolytic Stability

Disrupts protease recognition site, leading to longer in-vivo half-life.

Leads to

Induction of Stable Conformations

Promotes formation of helices & turns, enabling mimicry of protein secondary structures.

Enables

Scaffold for Drug Discovery

Expands chemical space in combinatorial libraries for screening against novel targets (e.g., PPIs).

Serves as

Click to download full resolution via product page

Caption: Core attributes and applications of (R)-β²-homovaline.

Conclusion
(R)-β²-homovaline HCl salt is a powerful and versatile building block for advanced applications

in medicinal chemistry and drug development. Its unique structure provides a reliable method

for introducing conformational constraint and proteolytic resistance into peptide-based

molecules. The well-defined stereoselective synthetic routes and clear analytical validation

procedures make it an accessible and valuable tool for researchers aiming to overcome the

traditional limitations of peptide therapeutics. As the industry continues to tackle increasingly

complex biological targets, the strategic incorporation of specialized building blocks like (R)-β²-

homovaline will be paramount to the design of the next generation of innovative medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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